2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Description
Molecular Geometry and Bonding Configuration
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS 58960-12-6) is a bicyclic heterocyclic compound comprising a benzene ring fused to an oxazine ring. Its molecular formula (C₁₀H₁₃NO) and molecular weight (163.22 g/mol) reflect the presence of two methyl substituents at positions 2 and 7 of the aromatic system.
Key Structural Features
- Benzoxazine Core : The oxazine ring adopts a partially saturated six-membered conformation, with the nitrogen atom bonded to the oxygen atom and a methyl group at position 2. The dihydro designation indicates the presence of two single bonds within the oxazine ring, creating a non-planar configuration.
- Dihedral Angles : Crystallographic studies reveal a dihedral angle of approximately 91.7° between the benzoxazine ring and the benzene plane, indicating near-perpendicular orientation. This geometry minimizes steric clashes and stabilizes the molecule through reduced π-system overlap.
- Bond Lengths and Angles :
Table 1: Bond Lengths and Angles in this compound
| Bond Type | Length (Å) | Angle (°) | Reference |
|---|---|---|---|
| C–O (oxazine ring) | 1.3686–1.4152 | – | |
| C–N (trigonal pyramidal) | – | 112–115 | |
| Dihedral Angle (benzoxazine-benzene) | – | 91.7 |
Stereoelectronic Effects of Methyl Substituents
The methyl groups at positions 2 and 7 exert significant stereoelectronic and steric influences, shaping the compound’s reactivity and conformational preferences.
Electronic Effects
- Inductive Donor Effects : Methyl groups donate electron density via σ-bonding, slightly increasing the electron density on the oxazine ring. This stabilizes the nitrogen center and may influence the reactivity of adjacent bonds.
- Hyperconjugation : The C–CH₃ bonds contribute to delocalization of electrons, further stabilizing the oxazine ring and affecting the aromaticity of the benzene moiety.
Steric Effects
- Positional Steric Hindrance : The methyl group at position 2 creates steric bulk near the nitrogen atom, forcing a distorted trigonal pyramidal geometry around the N–C bond.
- Conformational Rigidity : The 7-methyl substituent restricts rotational freedom of the benzene ring, locking the dihedral angle at ~91.7° and preventing coplanar arrangements.
Comparative Analysis with Ortho/Meta-Substituted Benzoxazine Derivatives
The placement of substituents significantly alters the electronic and steric profiles of benzoxazine derivatives. Below is a comparative analysis of this compound with ortho- and meta-substituted analogs.
Ortho-Substituted Derivatives (e.g., 2,2-Dimethyl)
- Steric Clashes : Adjacent methyl groups (e.g., at positions 2 and 2) create severe steric strain, forcing the oxazine ring into a more distorted conformation. This reduces electronic delocalization and increases bond-angle expansion around the nitrogen.
- Electronic Effects : Proximity to the nitrogen atom enhances inductive donation, further stabilizing the oxazine ring but potentially hindering reactivity at the N–C bond.
Meta-Substituted Derivatives (e.g., 3,4-Dimethyl)
- Reduced Steric Strain : Methyl groups at meta positions (e.g., 3 and 4) minimize steric interference with the oxazine ring, allowing a more planar arrangement of the benzene ring.
- Electronic Distribution : Meta substituents exert weaker inductive effects on the oxazine ring, resulting in a less stabilized nitrogen center compared to ortho derivatives.
Table 2: Comparative Properties of Benzoxazine Derivatives
| Property | 2,7-Dimethyl (Target) | Ortho-Substituted | Meta-Substituted |
|---|---|---|---|
| Steric Strain | Moderate | High | Low |
| Dihedral Angle | ~91.7° | <90° | >90° |
| N–C Bond Angles | 112–115° | >115° | <110° |
| Electronic Stabilization | Moderate | High | Low |
Properties
IUPAC Name |
2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-4-9-10(5-7)12-8(2)6-11-9/h3-5,8,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVNUTYQGTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264455 | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-12-6 | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58960-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dihydro-2,7-dimethyl-2H-1,4-benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dimethylphenol with formaldehyde and an amine, followed by cyclization to form the benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine serves as a versatile building block for the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of novel compounds with desired properties.
Polymer Chemistry
In materials science, benzoxazines are known for their utility in producing advanced polymers and resins. The incorporation of this compound into polymer matrices enhances thermal stability and mechanical properties .
Biological Activities
Antimicrobial Properties
Research indicates that derivatives of benzoxazines exhibit antimicrobial activities. Studies have shown that this compound may possess activity against various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Its ability to interact with cellular pathways involved in cell proliferation and apoptosis presents opportunities for developing new cancer therapies .
Pharmacological Insights
Insulin Release Modulation
The compound has been studied for its effects on pancreatic β-cell KATP channels. It has been observed to inhibit insulin release under certain conditions, which could be beneficial in managing conditions like hyperinsulinemia .
Vasorelaxant Activity
this compound acts as a calcium entry blocker in vascular smooth muscle cells. This mechanism contributes to its potential application as a vasorelaxant agent, which could be useful in treating hypertension or other vascular disorders .
Table 1: Summary of Biological Activities
Case Study: Vasorelaxant Activity
In laboratory settings, the vasorelaxant activity of this compound was characterized using rat aortic rings precontracted by high potassium concentrations. The results indicated that the compound effectively induced relaxation in a dose-dependent manner .
Mechanism of Action
The mechanism of action of 2,7-dimethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it may act on certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Modifications and Pharmacological Activities
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
- Substituent Position: Methyl groups at positions 2 and 7 (2,7-dimethyl) confer insulin release inhibition, while 6,8-dimethyl derivatives exhibit antimicrobial activity .
- Functional Groups: Nitro (6-NO₂) and imidazoline substituents enable electrophilic reactivity and cardiovascular targeting, respectively .
- Receptor Selectivity: Compounds with homoveratrylamine side chains (e.g., 3c in ) show intracellular calcium modulation, whereas β-adrenergic agonists (e.g., ) prioritize vasodilation.
Biological Activity
2,7-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on current research findings.
Primary Targets
The compound primarily interacts with:
- Pancreatic β-cell KATP channels
- Vascular smooth muscle cells
These interactions facilitate its role as a calcium entry blocker, influencing insulin release and muscle relaxation.
Biochemical Pathways
The compound affects several biochemical pathways:
- Inhibition of insulin release from pancreatic β-cells
- Relaxation of vascular smooth muscle cells
This dual action contributes to its potential utility in managing conditions like diabetes and hypertension.
Interaction Studies
Research indicates that this compound exhibits varying affinities for different biological receptors. For instance, it has been shown to interact with glucose-induced insulin release mechanisms but is less potent compared to other benzoxazine derivatives.
Cellular Effects
The compound influences various cellular processes:
- Cell Signaling : Modulates pathways involved in insulin signaling.
- Gene Expression : Affects the transcription of genes related to metabolic processes.
- Inflammatory Response : Some derivatives have been noted to inhibit COX-1 and COX-2 enzymes, impacting inflammation.
Case Studies
Recent studies have highlighted the effectiveness of this compound in experimental models:
- Insulin Secretion Studies : In vitro experiments demonstrated that this compound can inhibit insulin secretion from isolated pancreatic β-cells when exposed to high glucose concentrations.
- Vascular Relaxation Tests : In vivo studies using rat aortic rings showed significant relaxation effects when precontracted with KCl, indicating its potential as a vasodilator.
Comparative Analysis of Biological Activity
Temporal Effects and Stability
The stability and degradation of this compound are crucial for its efficacy. Laboratory studies indicate that while some derivatives maintain their biological activity over time, others may degrade and lose efficacy. Understanding these temporal effects is essential for optimizing therapeutic applications.
Transport and Distribution
The pharmacokinetics of this compound involve specific transport mechanisms that facilitate its movement across cellular membranes. Studies suggest that its localization within tissues can significantly influence its biological activity and potential side effects.
Q & A
Q. What structural modifications enhance selectivity for specific biological targets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
